

A Comprehensive Technical Guide to the Chemical Structure of Cloprothiazole

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Compound of Interest

Compound Name: Cloprothiazole

CAS No.: 6469-36-9

Cat. No.: B1605399

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This guide provides an in-depth exploration of the chemical structure, properties, and analytical methodologies pertaining to **Cloprothiazole**. Designed for professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple recitation of facts to explain the underlying principles and experimental logic necessary for practical application.

Core Chemical Identity and Structural Framework

Cloprothiazole is a substituted thiazole derivative. The core of its structure is a five-membered heterocyclic ring containing both sulfur and nitrogen, a scaffold common to many biologically active compounds. Its formal chemical identity is established through several key descriptors.

The IUPAC name, 5-(3-chloropropyl)-4-methyl-1,3-thiazole, precisely defines the arrangement of its constituent atoms^[1]. The structure consists of a central thiazole ring, which is substituted at the 4th position with a methyl group (-CH₃) and at the 5th position with a 3-chloropropyl group (-CH₂CH₂CH₂Cl). This specific arrangement of functional groups is critical to its chemical behavior and, ultimately, its biological activity.

The molecule is achiral, meaning it does not have a non-superimposable mirror image and will not exhibit optical activity[2].

Key Identification Parameters

Quantitative data and standard identifiers for **Cloprothiazole** are summarized below for rapid reference.

Parameter	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ CINS	[1][2]
Molecular Weight	175.68 g/mol	[1][2]
CAS Number	6469-36-9	[1][2]
IUPAC Name	5-(3-chloropropyl)-4-methyl-1,3-thiazole	[1]
SMILES String	<chem>Cc1c(CCCC)scn1</chem>	[2]
InChIKey	HMKQACOWZYBTIW-UHFFFAOYSA-N	[1][2]
Stereochemistry	Achiral	[2]

2D Structural Representation

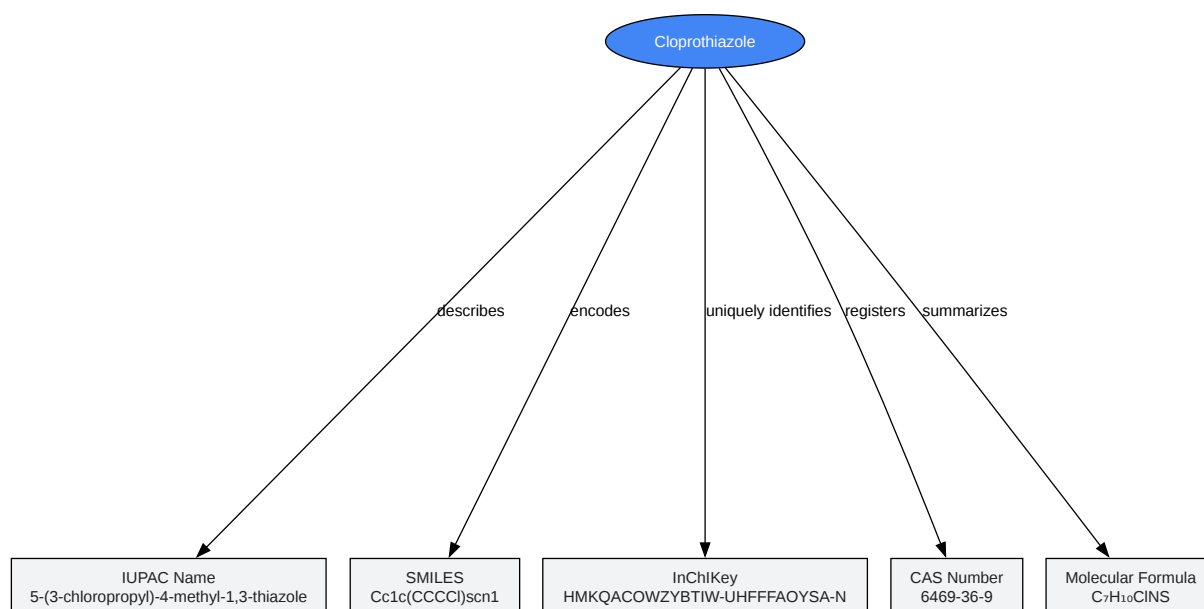
The connectivity of atoms in **Cloprothiazole** is visually represented below. This diagram illustrates the thiazole core and the specific placement of its substituents.

Caption: 2D chemical structure of **Cloprothiazole**.

Logical Relationships of Chemical Identifiers

Multiple nomenclature and encoding systems are used to describe a single chemical entity. Understanding their relationship is crucial for effective database searching and computational modeling. The Simplified Molecular-Input Line-Entry System (SMILES) provides a compact, machine-readable string representation of the structure, while the International Chemical Identifier (InChI) and its hashed version (InChIKey) offer a unique, canonical signature for the

compound, ensuring unambiguous identification across disparate databases and platforms[3][4].



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Caption: Relationship between **Cloprothiazole** and its identifiers.

Proposed Synthesis and Structural Verification

While specific proprietary synthesis routes for **Cloprothiazole** are not widely published, a plausible and robust synthetic strategy can be designed based on the well-established Hantzsch thiazole synthesis. This method is a cornerstone of heterocyclic chemistry and involves the condensation of a halo-ketone with a thioamide.

Causality Behind Experimental Choices: The proposed pathway utilizes readily available starting materials. The choice of a thioamide provides the requisite sulfur and nitrogen atoms for the thiazole ring, while an alpha-haloketone provides the carbon backbone and a reactive

site for cyclization. The final alkylation step is a standard method for introducing side chains onto heterocyclic systems. This multi-step approach allows for controlled construction of the target molecule.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure the identity and purity of the final product.

Step 1: Synthesis of 4-Methylthiazole (Intermediate)

- Reagents: Chloroacetone, Thioformamide, Ethanol.
- Procedure: a. To a solution of thioformamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add chloroacetone (1.05 eq) dropwise at room temperature with stirring. b. An exothermic reaction is expected. Maintain the temperature below 40°C using an ice bath if necessary. c. After the addition is complete, heat the mixture to reflux for 2-3 hours. d. In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. e. Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. f. Extract the product with diethyl ether (3x volumes). g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylthiazole.

Step 2: Friedel-Crafts Acylation to introduce the side chain precursor

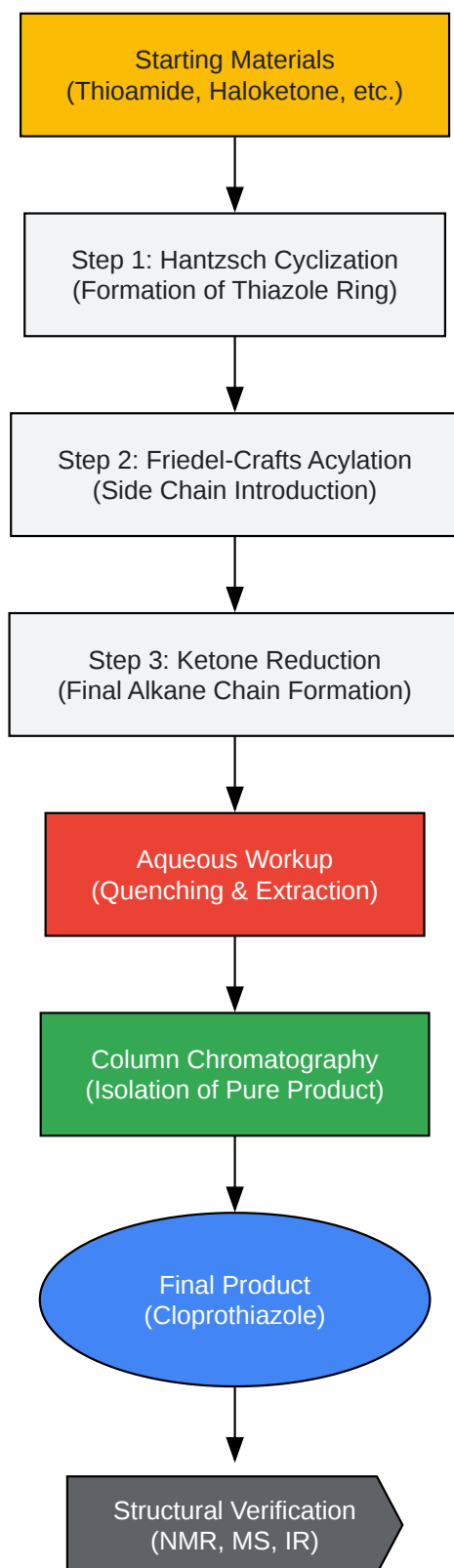
- Reagents: 4-Methylthiazole, 4-Chlorobutyryl chloride, Aluminum chloride (AlCl_3), Dichloromethane (DCM).
- Procedure: a. Suspend anhydrous AlCl_3 (1.1 eq) in dry DCM under an inert nitrogen atmosphere. b. Cool the suspension to 0°C and add 4-chlorobutyryl chloride (1.0 eq) dropwise. c. Add the 4-methylthiazole (1.0 eq) from Step 1 dropwise, keeping the temperature below 5°C. d. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. e. In-Process Check: Monitor by TLC or LC-MS for the formation of the ketone intermediate. f. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. g. Separate the organic layer, and extract the

aqueous layer with DCM. h. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude ketone.

Step 3: Reduction of the Ketone to form **Cloprothiazole**

- Reagents: Ketone intermediate from Step 2, Triethylsilane, Trifluoroacetic acid (TFA).
- Procedure (Clemmensen or Wolff-Kishner reduction could also be considered): a. Dissolve the crude ketone (1.0 eq) in TFA. b. Add triethylsilane (2.0-3.0 eq) dropwise at room temperature. c. Stir the mixture for 12-24 hours. d. In-Process Check: Monitor by LC-MS for the disappearance of the ketone and the appearance of the final product mass ($m/z = 176.03$ for $[M+H]^+$). e. Remove the TFA under reduced pressure. f. Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution and brine. g. Dry the organic layer and concentrate. h. Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Cloprothiazole**.

Synthesis and Purification Workflow Diagram



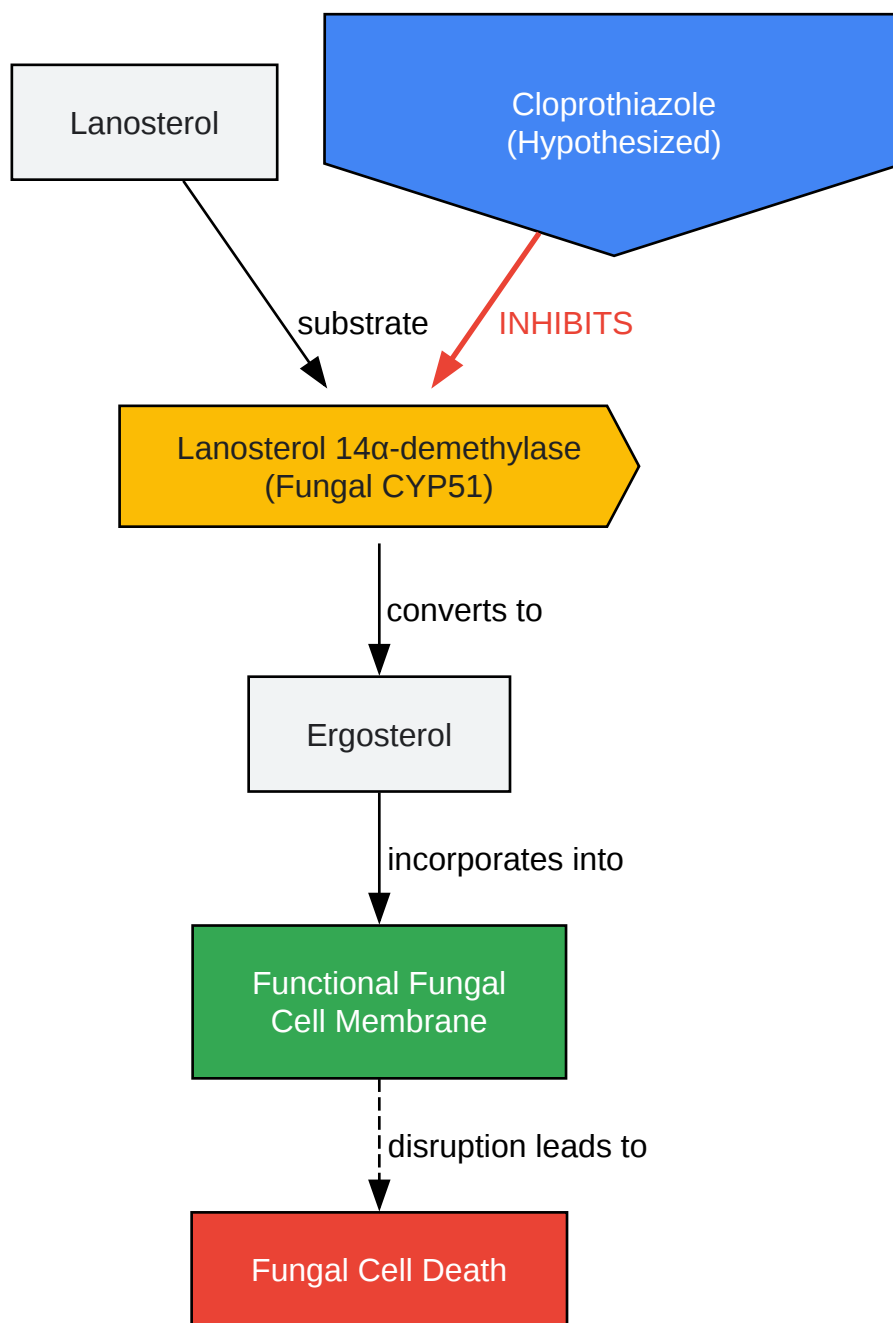
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Caption: Proposed workflow for the synthesis of **Cloprothiazole**.

Pharmacological Context and Potential Mechanism of Action

Cloprothiazole is classified as an antifungal agent^[2]. While specific mechanistic studies on **Cloprothiazole** are not extensively detailed in publicly available literature, its structural features allow for an informed hypothesis based on the mechanisms of related compounds. Many antifungal agents, particularly those containing azole or thiazole moieties, function by disrupting the integrity of the fungal cell membrane.

A primary target for this class of antifungals is the enzyme lanosterol 14 α -demethylase, which is a critical component of the ergosterol biosynthesis pathway^{[5][6]}. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, the fungal membrane becomes leaky and dysfunctional, ultimately leading to cell death^{[7][8]}. The nitrogen atom in the thiazole ring of **Cloprothiazole** could potentially coordinate with the heme iron in the active site of this cytochrome P450 enzyme, disrupting its function.



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Caption: Hypothesized mechanism of action for **Cloprothiazole**.

Analytical Methodology for Quality Control

To ensure the purity and quantify the concentration of **Cloprothiazole** in a sample, a robust analytical method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC) coupled with UV detection is the industry-standard technique for this type of small molecule analysis due to its high resolution, sensitivity, and reproducibility[9].

Causality Behind Method Choices:

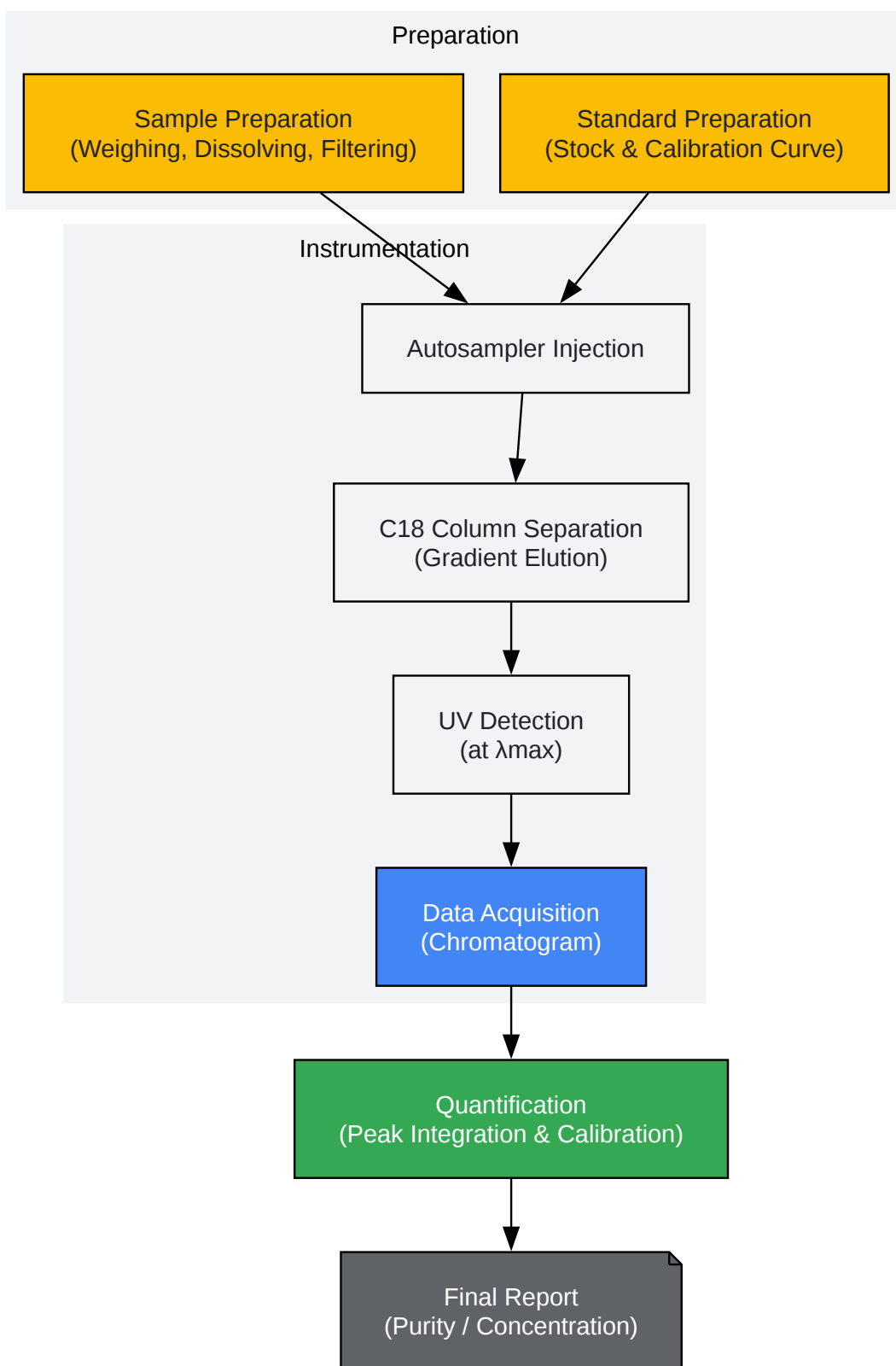
- **Stationary Phase:** A C18 (octadecylsilyl) column is chosen because it provides excellent hydrophobic retention for moderately polar molecules like **Cloprothiazole**.
- **Mobile Phase:** A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that allows for the elution of the compound from the C18 column. A gradient (as opposed to isocratic) elution ensures that impurities with different polarities are well-resolved and that the main peak is sharp and symmetrical.
- **Detector:** UV detection is selected because the thiazole ring is an aromatic heterocycle, which contains a chromophore that absorbs UV light, typically in the 220-280 nm range.

Step-by-Step RP-HPLC Protocol

- **System Preparation:** a. HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector. b. Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Acetonitrile.
- **Standard Preparation:** a. Prepare a 1.0 mg/mL stock solution of **Cloprothiazole** reference standard in methanol. b. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 μ g/mL).
- **Sample Preparation:** a. Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. b. Filter the sample through a 0.45 μ m syringe filter before injection.
- **Chromatographic Conditions:** a. Flow Rate: 1.0 mL/min. b. Injection Volume: 10 μ L. c. Column Temperature: 30°C. d. Detection Wavelength: Scan from 200-400 nm to determine λ_{max} ; set detection at the determined maximum (e.g., ~254 nm). e. Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B

- 15-18 min: 90% B
- 18-18.1 min: 90% to 10% B
- 18.1-22 min: 10% B (re-equilibration)
- Data Analysis: a. Integrate the peak area corresponding to the retention time of the **Cloprothiazole** standard. b. Construct a linear regression calibration curve of peak area versus concentration. c. Quantify the amount of **Cloprothiazole** in the sample by interpolating its peak area from the calibration curve.

Analytical Workflow Diagram



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Caption: Workflow for the QC analysis of **Cloprothiazole** by RP-HPLC.

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